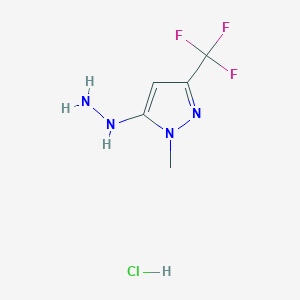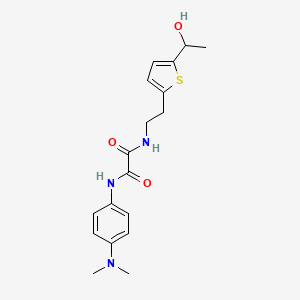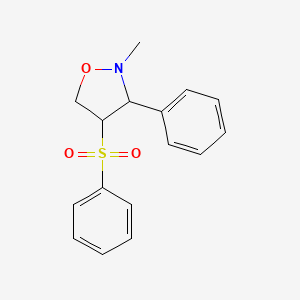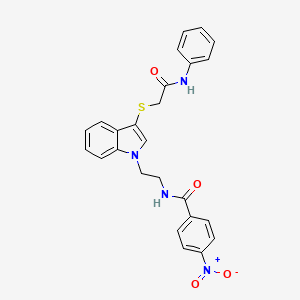
5-Hydrazino-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazino-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride, commonly known as HT-01, is a chemical compound used in scientific research for its potential therapeutic properties. It is a pyrazole derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Scientific Research Applications
HT-01 has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. HT-01 has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the growth of various cancer cell lines. Additionally, it has been shown to have anti-viral effects by inhibiting the replication of hepatitis C virus.
Mechanism of Action
The exact mechanism of action of HT-01 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. HT-01 has also been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
HT-01 has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, anti-tumor, and anti-viral effects, it has been found to have antioxidant properties and to modulate the immune system. HT-01 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using HT-01 in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. It is also readily available and can be synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different experimental settings.
Future Directions
There are numerous future directions for research on HT-01. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as an adjuvant therapy in cancer treatment. Additionally, further investigation is needed to fully understand the mechanism of action of HT-01 and to optimize its use in different experimental settings.
Synthesis Methods
HT-01 can be synthesized using a multi-step process involving the reaction of 3,5-dimethylpyrazole with hydrazine hydrate, followed by the addition of trifluoroacetic anhydride. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of HT-01. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4.ClH/c1-12-4(10-9)2-3(11-12)5(6,7)8;/h2,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVOQBHRURNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2767722.png)

![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2767725.png)
![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2767730.png)

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)
![2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767735.png)




